N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxyphenyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 1 and 3 of the pyrazole ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with 1,3-dimethyl-1H-pyrazol-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types:
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-7-13(16(2)15-10)14-9-11-5-4-6-12(8-11)17-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
JQYOMBJPZHPZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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